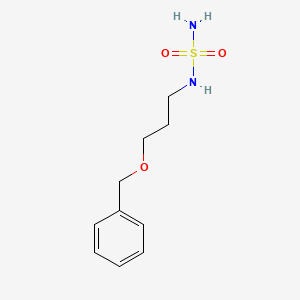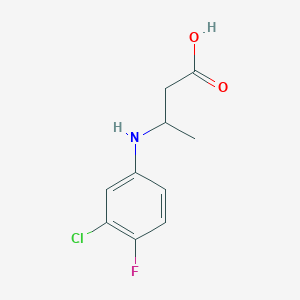
1-(4-Methoxybenzyl)-3-bromoazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Methoxybenzyl)-3-bromoazepan-2-one is an organic compound that belongs to the class of azepanones. This compound features a seven-membered ring with a bromine atom and a methoxybenzyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the azepanone ring reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azepanone ring can be reduced to form azepane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents under mild heating conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted azepanones with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced azepane derivatives.
科学的研究の応用
1-(4-Methoxybenzyl)-3-bromoazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-3-bromoazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
1-(4-Methoxybenzyl)-4-bromoazepan-2-one: Similar structure but with a different substitution pattern.
1-(4-Methoxybenzyl)-3-chloroazepan-2-one: Chlorine atom instead of bromine.
1-(4-Methoxybenzyl)-3-iodoazepan-2-one: Iodine atom instead of bromine.
Uniqueness: 1-(4-Methoxybenzyl)-3-bromoazepan-2-one is unique due to the specific combination of the bromine atom and methoxybenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
3-bromo-1-[(4-methoxyphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H18BrNO2/c1-18-12-7-5-11(6-8-12)10-16-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3 |
InChIキー |
PKQKDPQIEPYYPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCCC(C2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Phenyl-1-piperazinyl)methyl]furo[3,2-b]pyridine](/img/structure/B8465291.png)


![Benzene, 1,2-difluoro-4-[(3,3,3-trifluoropropyl)thio]-](/img/structure/B8465317.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate](/img/structure/B8465322.png)

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B8465344.png)

![3-(Chloromethyl)-5-methylbenzo[b]thiophene](/img/structure/B8465350.png)

![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B8465391.png)
